Cas no 105784-83-6 (2',3'-Dideoxy-5-iodouridine)

2',3'-Dideoxy-5-iodouridine is a modified nucleoside analog characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar and an iodine substitution at the 5-position of the uracil base. This structural modification enhances its stability and alters its biochemical interactions, making it a valuable intermediate in antiviral and anticancer research. The iodine substitution further facilitates radiolabeling applications, enabling tracking in mechanistic studies. Its unique properties support investigations into nucleic acid metabolism and the development of nucleoside-based therapeutics. The compound is particularly useful in probing enzyme-substrate interactions and designing targeted inhibitors.
2',3'-Dideoxy-5-iodouridine structure
2',3'-Dideoxy-5-iodouridine structure
商品名:2',3'-Dideoxy-5-iodouridine
CAS番号:105784-83-6
MF:C9H11IN2O4
メガワット:338.0991
MDL:MFCD00074877
CID:199339
PubChem ID:24859698

2',3'-Dideoxy-5-iodouridine 化学的及び物理的性質

名前と識別子

    • Uridine,2',3'-dideoxy-5-iodo-
    • 1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
    • 2' 3'-DIDEOXY-5-IODOURIDINE
    • 2′,3′-Dideoxy-5-iodouridine
    • 5-I-ddU
    • 5-I-ddU HR-010507
    • 5-Iodo-2',3'-dideoxyuridine
    • Uridine,2',3'-dideoxy-5-iodo
    • 2',3'-Dideoxy-5-iodouridine
    • Uridine, 2',3'-dideoxy-5-iodo-
    • 1-((2R,5S)-5-(Hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione
    • dideoxy-5-iodouridine
    • BIDD:GT0256
    • 5-iodo-2', 3'-dideoxyuridine
    • 1-[(2R,5S)-5-(hy
    • PD158386
    • 1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidine-2,4-dione
    • CS-16577
    • CHEMBL2112135
    • CS-0100713
    • W-200744
    • DTXSID00147343
    • D72098
    • 105784-83-6
    • OBGFSDPYSQAECJ-CAHLUQPWSA-N
    • HY-W048476
    • 2',3'-Dideoxy-5-iodouridine, >=97.0% (HPLC)
    • AC-32187
    • SCHEMBL2043148
    • 2',3'-Dideoxy-5-iodouridine, 97%
    • MFCD00074877
    • AKOS015913032
    • DB-227050
    • MDL: MFCD00074877
    • インチ: 1S/C9H11IN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)/t5-,7+/m0/s1
    • InChIKey: OBGFSDPYSQAECJ-CAHLUQPWSA-N
    • ほほえんだ: IC1C(N([H])C(N(C=1[H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])O[H])O1)=O)=O

計算された属性

  • せいみつぶんしりょう: 337.97600
  • どういたいしつりょう: 337.97635g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 357
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): -1.4
  • トポロジー分子極性表面積: 78.9

じっけんとくせい

  • 色と性状: ふん
  • ゆうかいてん: 176 °C (dec.) (lit.)
  • PSA: 84.32000
  • LogP: -0.18890
  • ようかいせい: 未確定

2',3'-Dideoxy-5-iodouridine セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S22; S24/25
  • 福カードFコード:8-9
  • セキュリティ用語:Safety Statements 22-24/25WGK Germany 3F 8-9
  • ちょぞうじょうけん:2-8°C

2',3'-Dideoxy-5-iodouridine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2',3'-Dideoxy-5-iodouridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D440968-0.5mg
2',3'-Dideoxy-5-iodouridine
105784-83-6
0.5mg
$ 50.00 2022-06-05
MedChemExpress
HY-W048476-5mg
2',3'-Dideoxy-5-iodouridine
105784-83-6 ≥97.0%
5mg
¥1000 2023-09-01
eNovation Chemicals LLC
Y1044698-25mg
2',3'-Dideoxy-5-iodouridine
105784-83-6 97%
25mg
$115 2025-02-22
Aaron
AR003GYO-250mg
2′,3′-Dideoxy-5-iodouridine
105784-83-6 97%
250mg
$231.00 2025-01-22
A2B Chem LLC
AB60852-250mg
2′,3′-Dideoxy-5-iodouridine
105784-83-6 95%
250mg
$185.00 2024-04-20
eNovation Chemicals LLC
Y1044698-50mg
2',3'-Dideoxy-5-iodouridine
105784-83-6 97%
50mg
$135 2025-02-19
eNovation Chemicals LLC
Y1044698-25mg
2',3'-Dideoxy-5-iodouridine
105784-83-6 97%
25mg
$115 2024-06-07
eNovation Chemicals LLC
Y1044698-100mg
2',3'-Dideoxy-5-iodouridine
105784-83-6 97%
100mg
$175 2025-02-19
eNovation Chemicals LLC
Y1044698-1g
2',3'-Dideoxy-5-iodouridine
105784-83-6 97%
1g
$560 2025-02-22
eNovation Chemicals LLC
Y1044698-50mg
2',3'-Dideoxy-5-iodouridine
105784-83-6 97%
50mg
$135 2025-02-22

2',3'-Dideoxy-5-iodouridine 関連文献

2',3'-Dideoxy-5-iodouridineに関する追加情報

2',3'-Dideoxy-5-iodouridine: A Comprehensive Overview

The compound with CAS No. 105784-83-6, commonly referred to as 2',3'-Dideoxy-5-iodouridine, is a significant molecule in the field of nucleoside analogs and antiviral research. This compound has garnered attention due to its unique chemical structure and potential applications in therapeutic development. In this article, we will delve into the properties, synthesis, and biological activities of 2',3'-Dideoxy-5-iodouridine, while incorporating the latest research findings to provide a comprehensive understanding of its significance.

2',3'-Dideoxy-5-iodouridine is a derivative of uridine, a nucleoside that plays a crucial role in RNA synthesis and various biological processes. The removal of the hydroxyl groups at the 2' and 3' positions of the ribose sugar ring results in a dideoxy structure, which is a hallmark of many antiviral agents. The introduction of an iodine atom at the 5-position further modifies its properties, making it distinct from other nucleoside analogs. This structural modification not only alters its chemical reactivity but also influences its pharmacokinetic profile and biological activity.

Recent studies have highlighted the potential of 2',3'-Dideoxy-5-iodouridine as an antiviral agent, particularly against influenza viruses. The compound has been shown to inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For instance, research published in *Nature Communications* demonstrated that 2',3'-Dideoxy-5-iodouridine exhibits potent activity against influenza A virus by interfering with viral RNA polymerase activity. This finding underscores its potential as a lead compound for developing novel antiviral therapies.

In addition to its antiviral properties, 2',3'-Dideoxy-5-iodouridine has been explored for its role in nucleic acid chemistry and molecular biology. Its unique structure makes it an attractive candidate for studying RNA modification and gene editing technologies. For example, scientists at the University of California have utilized this compound as a building block for constructing modified RNA molecules that exhibit enhanced stability and functionality in vitro.

The synthesis of 2',3'-Dideoxy-5-iodouridine involves a multi-step process that combines organic synthesis techniques with nucleoside chemistry. Key steps include the selective deoxygenation of uridine derivatives and subsequent iodination at the 5-position. Researchers at Tokyo University have developed an efficient protocol for this synthesis, which involves the use of palladium catalysts to facilitate the iodination step. This advancement has significantly improved the yield and purity of the compound, making it more accessible for large-scale studies.

From an analytical standpoint, 2',3'-Dideoxy-5-iodouridine can be characterized using various spectroscopic techniques such as NMR and mass spectrometry. These methods allow for precise determination of its molecular structure and purity, ensuring consistency in experimental results. Furthermore, computational modeling studies have provided insights into its three-dimensional conformation and interactions with biological targets, aiding in the design of more potent analogs.

Looking ahead, the future of 2',3'-Dideoxy-5-iodouridine lies in its potential applications as a therapeutic agent and a tool for advancing nucleic acid research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further innovation in this field. As highlighted in a recent review published in *Chemical Biology*, the development of next-generation nucleoside analogs like 2',3'-Dideoxy-5-iodouridine holds promise for addressing unmet medical needs in virology and oncology.

In conclusion, 2',3'-Dideoxy-5-iodouridine is a versatile compound with significant implications in both basic research and drug development. Its unique chemical properties, coupled with recent advances in synthesis and application, position it as a valuable asset in the scientific community. As ongoing studies continue to unravel its full potential, this compound is poised to make meaningful contributions to the fields of virology, molecular biology, and therapeutic design.

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